molecular formula C6H13NO B3366921 (3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine CAS No. 1524707-68-3

(3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine

Cat. No.: B3366921
CAS No.: 1524707-68-3
M. Wt: 115.17
InChI Key: WFVKNHIDEGYGPD-PHDIDXHHSA-N
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Description

(3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine is a chiral amine compound that features a tetrahydropyran ring with a methyl group at the third position and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine can be achieved through several methods. One common approach involves the use of chiral catalysts to induce enantioselectivity in the formation of the desired stereoisomer. For example, a chemoenzymatic synthesis method can be employed, where a lipase-mediated resolution protocol is used to obtain the enantiomerically pure compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the amine group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its stereoisomers and structurally similar compounds. This uniqueness makes it valuable in the development of enantioselective synthesis methods and chiral drug design.

Properties

IUPAC Name

(3S,4R)-3-methyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKNHIDEGYGPD-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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